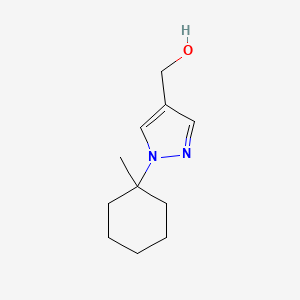
(1-(1-Methylcyclohexyl)-1H-pyrazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(1-Methylcyclohexyl)-1H-pyrazol-4-yl)methanol: is a chemical compound that features a pyrazole ring substituted with a methanol group and a 1-methylcyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(1-Methylcyclohexyl)-1H-pyrazol-4-yl)methanol typically involves the reaction of 1-methylcyclohexylamine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions: (1-(1-Methylcyclohexyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
Chemistry: (1-(1-Methylcyclohexyl)-1H-pyrazol-4-yl)methanol is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of (1-(1-Methylcyclohexyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
(1-Methylcyclohexyl)methanol: A related compound with a similar cyclohexyl structure but lacking the pyrazole ring.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness: (1-(1-Methylcyclohexyl)-1H-pyrazol-4-yl)methanol is unique due to the combination of the 1-methylcyclohexyl group and the pyrazole ring This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
属性
分子式 |
C11H18N2O |
|---|---|
分子量 |
194.27 g/mol |
IUPAC 名称 |
[1-(1-methylcyclohexyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C11H18N2O/c1-11(5-3-2-4-6-11)13-8-10(9-14)7-12-13/h7-8,14H,2-6,9H2,1H3 |
InChI 键 |
GVKVGXIPUKFPJS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCC1)N2C=C(C=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


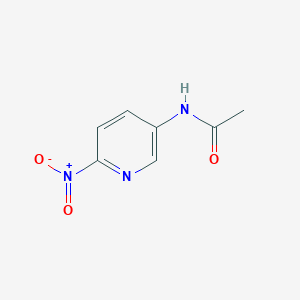
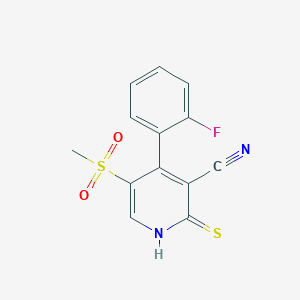

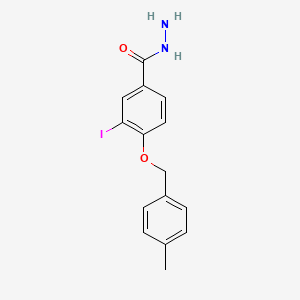

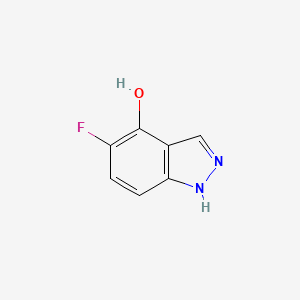

![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B13004028.png)

![N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B13004041.png)

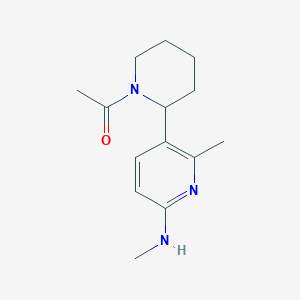

![8-Oxabicyclo[3.2.1]octan-6-amine](/img/structure/B13004067.png)
